molecular formula C11H11ClN2O3 B2374489 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine CAS No. 333346-19-3

1-(2-Chloro-5-nitrobenzoyl)pyrrolidine

Cat. No. B2374489
CAS RN: 333346-19-3
M. Wt: 254.67
InChI Key: OIGUEMSERRIJBO-UHFFFAOYSA-N
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Description

“1-(2-Chloro-5-nitrobenzoyl)pyrrolidine” is a chemical compound with the CAS number 333346-19-3 . It is used in various chemical reactions and has potential applications in different fields.


Synthesis Analysis

The synthesis of pyrrolidine derivatives, like “1-(2-Chloro-5-nitrobenzoyl)pyrrolidine”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The synthesis can also be achieved through an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-5-nitrobenzoyl)pyrrolidine” can be represented by the InChI code: 1S/C11H11ClN2O3/c12-8-3-4-10 (14 (16)17)9 (7-8)11 (15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “1-(2-Chloro-5-nitrobenzoyl)pyrrolidine”, are involved in various chemical reactions. For instance, they can be synthesized from carbonyl compounds and 3-chloropropylamine . They can also undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .

Scientific Research Applications

Crystallography and Molecular Structure

1-(2-Chloro-5-nitrobenzoyl)pyrrolidine and its derivatives have been studied for their crystallographic properties. For example, the crystal structure of similar compounds, such as 2,2,6,6-Tetramethyl-4-oxopiperidin-1-ium 4-chloro-3-nitrobenzoate, reveals details about their molecular conformations and intermolecular interactions (Yamin & Zulkifli, 2011). Another study on 2-Chloro-4-nitrobenzoic acid, a closely related compound, emphasizes the significance of halogen bonds in the crystal structures of these compounds (Oruganti et al., 2017).

Optical and Electrochemical Properties

Research into the optical and electrochemical properties of derivatives of 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine has been conducted. For instance, studies on nitrobenzoyl pyrrole derivatives demonstrate their potential in electrochromic and fluorescent applications, showing significant changes in color and absorbance in different states (Coelho et al., 2014).

Nonlinear Optical Properties

Some compounds structurally similar to 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine have been investigated for their nonlinear optical properties. These studies reveal their potential in opto-electronic applications, particularly in areas like laser technology and photoluminescence (Karthick et al., 2020).

Antioxidant Activity

Derivatives of 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine have been explored for their antioxidant properties. Some compounds exhibit potent antioxidant activity, with certain derivatives showing greater efficacy than ascorbic acid (Tumosienė et al., 2019).

Cytotoxic Properties

The cytotoxic properties of compounds related to 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine have been a subject of study, showing potential in cancer research. For example, (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I) demonstrates high cytotoxicity against both normal and carcinoma cells (Wang & Shi, 2011).

Future Directions

The future directions for “1-(2-Chloro-5-nitrobenzoyl)pyrrolidine” and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is also a promising area of research .

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-10-4-3-8(14(16)17)7-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGUEMSERRIJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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